4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile typically involves the bromination of a phenoxybenzonitrile derivative followed by a reaction with a dioxolane-containing reagent . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenoxybenzonitrile derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile has several scientific research applications, including:
Biology: The compound’s derivatives can be used in the development of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile involves its ability to act as a catalyst in organic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds . These catalytic processes are essential for the synthesis of complex organic molecules in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: An essential organic reagent used as a building block for the synthesis of various organic compounds.
4-Bromo-3-formyl-phenoxybenzonitrile: Another related compound used in similar synthetic applications.
Uniqueness
4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile is unique due to its combination of bromine and dioxolane functionalities, which enhance its polymer compatibility, thermal stability, and flame retardancy. These properties make it particularly suitable for applications in coatings, adhesives, and electronics .
Properties
IUPAC Name |
4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDMDIHPQNASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217366-74-9 | |
Record name | 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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